molecular formula C9H7NO4 B2423653 2-(3-Nitrophenyl)propanedial CAS No. 136825-61-1

2-(3-Nitrophenyl)propanedial

Cat. No. B2423653
CAS RN: 136825-61-1
M. Wt: 193.158
InChI Key: CPTKEEFTDCSUBU-UHFFFAOYSA-N
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Description

“2-(3-Nitrophenyl)propanedial” is a chemical compound that is also known by other names such as “1-(p-Nitrophenyl)-2-amino-1,3-propanediol”, “1,3-Propanediol, 2-amino-1-(p-nitrophenyl)-”, “Phenylpropanol, α-amino-β-hydroxy-4-nitro-”, and "2-amino-1-(4-nitrophenyl)propane-1,3-diol" . It has a molecular formula of C9H12N2O4 and a molecular weight of 212.2026 .


Molecular Structure Analysis

The molecular structure of “2-(3-Nitrophenyl)propanedial” can be analyzed using various methods such as DFT/RB3LYP method . The calculated FT-IR spectrum is strongly correlated with the vibrational spectra reported in the literature .


Chemical Reactions Analysis

While specific chemical reactions involving “2-(3-Nitrophenyl)propanedial” are not available, it’s known that similar compounds have been used in the preparation of substituted ureas .

Scientific Research Applications

Synthesis and Chemical Transformations

  • 2-(2-Nitrophenyl)-1,3-propanediol, a related compound, has been used as a precursor for synthesizing tryptophan and other indole derivatives, showcasing its utility in organic synthesis (Tanaka, Yasuo, & Torii, 1989).
  • 2,2-Bis(4-hydroxy-3-nitrophenyl)-propane, another compound with a similar structure, has applications in the production of fire-retardants, demonstrating the versatility of these compounds in industrial applications (H. Yun-chu, 2002).

Solid-Phase Synthesis and Photolysis

  • o-Nitrophenyl-1,3-propanediol has been linked to solid supports for the synthesis of base-sensitive oligonucleotides, illustrating its role in the field of molecular biology and genetic engineering (Dell'Aquila, Imbach, & Rayner, 1997).

Structural Studies and Crystallography

  • The structural characterization of compounds such as 2-(4-nitrophenyl)-2-(phenylamino)propanenitrile and related derivatives has provided insights into their molecular structure, aiding in the understanding of their chemical properties (Sharma et al., 2014).

Catalysis and Corrosion Inhibition

  • Studies have shown the use of compounds like Yttrium 3-(4-nitrophenyl)-2-propenoate as effective corrosion inhibitors for copper alloys, highlighting their potential in materials science and corrosion prevention (Nam et al., 2016).

Analytical Applications

  • Compounds related to 2-(3-Nitrophenyl)propanedial have been used in chromatographic methods for the analysis of pharmaceuticals, demonstrating their utility in pharmaceutical analysis and quality control (Al-Rimawi & Kharoaf, 2011).

Future Directions

The future directions for the study of “2-(3-Nitrophenyl)propanedial” could include further exploration of its synthesis, chemical reactions, and potential applications. As similar compounds have shown antimicrobial activity , this could be a potential area of future research.

properties

IUPAC Name

2-(3-nitrophenyl)propanedial
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H7NO4/c11-5-8(6-12)7-2-1-3-9(4-7)10(13)14/h1-6,8H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CPTKEEFTDCSUBU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)[N+](=O)[O-])C(C=O)C=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H7NO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

193.16 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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